2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Catalog No.
S3079524
CAS No.
959037-50-4
M.F
C9H9N5
M. Wt
187.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

CAS Number

959037-50-4

Product Name

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

IUPAC Name

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine

Molecular Formula

C9H9N5

Molecular Weight

187.206

InChI

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14)

InChI Key

IJSPWNCSNGGZRA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NN

Solubility

not available
  • Search limitations: Scientific research involving novel compounds often goes unpublished until patent applications are finalized or the research progresses to later stages. This might explain the lack of detailed information on this specific molecule.
  • Heterocyclic Chemistry

    2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring. Heterocyclic chemistry is a vast field studying the properties and applications of molecules containing these ring structures . Research in this area might involve exploring the synthesis and reactivity of this molecule in the context of developing new functional materials or pharmaceuticals.

  • Hydrazone chemistry

    The molecule also possesses a hydrazine functional group (N-NH2). Hydrazones are a class of organic compounds formed by the condensation of hydrazine with carbonyl compounds. They exhibit diverse biological activities and are being investigated for their potential applications in medicinal chemistry . Research could involve studying the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties.

  • Ligand Design

    The molecule's structure suggests potential for chelation (binding to a metal ion) due to the presence of nitrogen atoms in both the pyrimidine and pyridine rings. This characteristic might be of interest in the design of ligands for metal complexes, which find applications in catalysis and material science .

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that belongs to the class of hydrazinyl pyrimidines, characterized by a hydrazinyl group attached to a pyrimidine ring, which also has a pyridine substituent. The molecular formula of this compound is C₈H₈N₄, and its structure features a pyrimidine core substituted at the 4-position with a pyridine moiety and at the 2-position with a hydrazinyl group. This unique structural arrangement imparts distinctive chemical and biological properties, making it an interesting subject of study in medicinal chemistry.

The reactivity of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine is primarily influenced by the presence of the hydrazinyl group, which can participate in various chemical transformations. Notably, it can undergo:

  • Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.
  • Cyclization Reactions: It can participate in cyclization to form more complex heterocyclic compounds.
  • Substitution Reactions: The pyridine nitrogen can engage in nucleophilic substitutions, allowing for further derivatization.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or novel properties.

Research indicates that compounds containing hydrazinyl and pyrimidine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity: Several derivatives of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine have shown promising antimicrobial effects against various bacterial strains .
  • Antitumor Properties: Some studies suggest that similar compounds may possess cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition: The unique structure allows for interaction with biological targets such as enzymes, potentially leading to inhibition of specific metabolic pathways.

The synthesis of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  • Hydrazine Hydrate Reaction: A common method involves reacting a suitable pyrimidine precursor with hydrazine hydrate under controlled conditions (e.g., heating) to introduce the hydrazinyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

For example, one method involves heating a mixture of a pyrimidine derivative and hydrazine hydrate, followed by cooling and crystallization from an appropriate solvent .

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives have several potential applications:

  • Pharmaceuticals: Due to their biological activity, these compounds may serve as lead structures for drug development targeting infections or cancer.
  • Agricultural Chemicals: Some derivatives may be explored for use as agrochemicals due to their antimicrobial properties.
  • Chemical Probes: The unique structural features allow these compounds to be used in biochemical assays or as probes in biological studies.

Interaction studies involving 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine focus on its binding affinity and inhibitory effects on various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzyme active sites.
  • In Vitro Assays: To evaluate the efficacy of the compound against microbial strains or cancer cell lines.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profiles of these compounds.

Several compounds share structural similarities with 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine. These include:

Compound NameStructure FeaturesUnique Aspects
2-HydrazinopyrimidinePyrimidine core with a hydrazinyl groupBasic structure similar but without pyridine substitution
4-Amino-6-(pyridin-3-yl)pyrimidinePyrimidine with an amino groupExhibits different reactivity due to amino functionality
5-(Pyridin-2-yl)-2-thioxo-thiazolidinoneThiazolidinone ring fused with pyridineDifferent heterocyclic framework impacting biological activity

The uniqueness of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine lies in its combination of both hydrazinyl and pyridine functionalities within a pyrimidine scaffold, which may enhance its interaction with biological targets compared to other similar compounds.

XLogP3

0.4

Dates

Modify: 2023-08-18

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